molecular formula C7H3BrOS2 B3236362 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde CAS No. 1368136-83-7

5-Bromothieno[3,2-b]thiophene-2-carbaldehyde

Cat. No.: B3236362
CAS No.: 1368136-83-7
M. Wt: 247.1 g/mol
InChI Key: MRXWVFFGLOUKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromothieno[3,2-b]thiophene-2-carbaldehyde: is a heterocyclic compound with the molecular formula C₇H₃BrOS₂. It is a derivative of thieno[3,2-b]thiophene, a bicyclic structure consisting of fused thiophene rings. The presence of a bromine atom and an aldehyde group at specific positions on the ring system makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde typically involves the bromination of thieno[3,2-b]thiophene-2-carbaldehyde. One common method is the reaction of thieno[3,2-b]thiophene-2-carbaldehyde with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 37°C . Another method involves the Vilsmeier-Haack formylation of thieno[3,2-b]thiophene followed by bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity starting materials and optimizing reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted thieno[3,2-b]thiophenes.

    Oxidation Products: Thieno[3,2-b]thiophene-2-carboxylic acid.

    Reduction Products: Thieno[3,2-b]thiophene-2-methanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in inflammation . The exact molecular targets and pathways, however, require further research for comprehensive understanding.

Comparison with Similar Compounds

  • 5-Bromothiophene-2-carboxaldehyde
  • 5-Nitrobenzo[b]thiophene-2-carbaldehyde
  • 5-Phenylthiophene-2-carboxaldehyde

Comparison: 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde is unique due to its fused thiophene ring system, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring specific optical and electronic characteristics .

Properties

IUPAC Name

5-bromothieno[3,2-b]thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrOS2/c8-7-2-6-5(11-7)1-4(3-9)10-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXWVFFGLOUKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246658
Record name 5-Bromothieno[3,2-b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368136-83-7
Record name 5-Bromothieno[3,2-b]thiophene-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1368136-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromothieno[3,2-b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde
Reactant of Route 4
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.